1-甲基-2-萘酮

描述

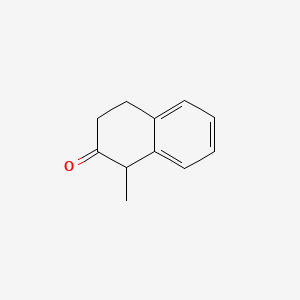

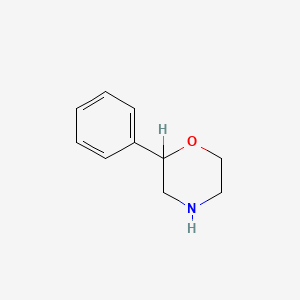

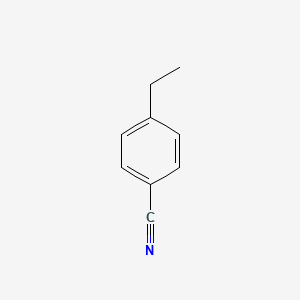

1-Methyl-2-tetralone is a technical grade compound with a molecular formula of C11H12O . It has a molecular weight of 160.21 . The compound is in liquid form .

Synthesis Analysis

The synthesis of 1-Methyl-2-tetralone involves several processes. For instance, it undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium (II) complexes . Other methods include the use of organic photocatalyst 4CzIPN, visible light, and N-(acyloxy)phthalimides as radical precursors to enable an intramolecular arene alkylation reaction .Molecular Structure Analysis

The molecular structure of 1-Methyl-2-tetralone is represented by the SMILES stringCC1C(=O)CCc2ccccc12 . This indicates that the compound consists of a cyclic structure with a ketone functional group. Chemical Reactions Analysis

1-Methyl-2-tetralone undergoes various chemical reactions. For example, it participates in enantioselective hydrogenation reactions catalyzed by 1,4-diamine-ruthenium (II) complexes . It can also undergo intramolecular arene alkylation reactions in the presence of an organic photocatalyst 4CzIPN, visible light, and N-(acyloxy)phthalimides as radical precursors .Physical and Chemical Properties Analysis

1-Methyl-2-tetralone is a liquid with a density of 1.02 g/mL at 25 °C . It has a boiling point of 261 °C . The refractive index is 1.553 . The compound has a molar refractivity of 47.9±0.3 cm^3, a polar surface area of 17 Å^2, and a molar volume of 152.8±3.0 cm^3 .科学研究应用

脱羧和氧化过程

1-甲基-2-萘酮已在化学反应中得到研究,特别是涉及脱羧和氧化。例如,由 2-甲基-1-萘酮-2-羧酸脱羧形成 2-甲基-1-萘酮是值得注意的。这个过程涉及 2-甲基-3,4-二氢-1-萘酚作为中间体,它与大气中的氧气反应生成 2-氢过氧化-2-甲基-1-萘酮。氧化机理由量子化学计算证实(Riahi, Muzart, Abe, & Hoffmann, 2013)。

光学活性酮的产生

1-甲基-2-萘酮已被用于生产光学活性酮。一项研究表明,2-甲基-1-茚酮和 2-甲基-1-萘酮可以通过多步反应从相应的 β-酮酯获得对映体过量,突出了 1-甲基-2-萘酮在不对称合成中的作用(Aboulhoda et al., 1994)。

杂环产物的制备

二锂化 1-萘酮或 2-萘酮碳烷氧基腙已被用于制备各种具有相当应用潜力的稠环杂环产物。这包括烷基 4,5-二氢-2H-苯并[g]吲唑-2-羧酸酯和甲基 4,5-二氢-2H-苯并[e]吲唑-2-羧酸酯,展示了 1-甲基-2-萘酮在合成复杂杂环结构中的作用(Grant et al., 2003)。

不对称氢化应用

该化合物也是不对称氢化研究的关注对象。例如,RuCl(2)(binap)(1,4-二胺)配合物和 t-C(4)H(9)OK 在 i-C(3)H(7)OH 中的组合系统催化各种 1-萘酮衍生物的对映选择性氢化,包括 2-甲基-1-萘酮(Ohkuma et al., 2004)。

在耐药性研究中的应用

4-羟基-α-萘酮及其衍生物已被研究为多重耐药性大肠杆菌中潜在的耐药逆转剂。这些化合物与四环素结合使用时,显示出对 ATP 依赖性外排泵的抑制作用和外排泵基因的显着下调,表明在对抗抗生素耐药性方面发挥了作用(Dwivedi et al., 2014)。

植物激素类似物的合成

1-甲基-2-萘酮衍生物已被合成作为植物激素脱落酸的类似物。这些类似物被设计为结合了母体分子的基本结构元素和官能团,以增强植物中的生物活性(Nyangulu et al., 2006)。

作用机制

Target of Action

It’s known that this compound is used as a biochemical reagent , suggesting it interacts with various biological targets.

Mode of Action

It’s known that similar compounds can undergo reactions such as the spin-forbidden addition of molecular oxygen to stable enol intermediates . This process involves the deprotonation of the organic substrate, promoting charge-transfer between the two partners and inducing intersystem crossing between the triplet and singlet states involved in the process .

Biochemical Pathways

One study mentions the cofactorless peroxidation of 2-methyl-3,4-dihydro-1-naphthol, a similar compound . This process could potentially involve various biochemical pathways related to oxidative stress and cellular metabolism.

Pharmacokinetics

Its molecular weight is known to be 160212 Da , which could influence its absorption and distribution within the body.

Result of Action

Similar compounds have been studied for their potential role in photodynamic therapy , a technique used for the treatment of certain kinds of tumors. In this context, the compound could potentially interact with molecular oxygen, leading to the formation of reactive oxygen species, which can induce apoptosis and necrosis of tumor cells .

Action Environment

It’s known that similar compounds can undergo reactions with atmospheric oxygen , suggesting that environmental factors such as oxygen concentration could potentially influence the compound’s action.

生化分析

Biochemical Properties

1-Methyl-2-tetralone plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions can lead to the formation of hydroxylated metabolites, which may further participate in various biochemical pathways . Additionally, 1-Methyl-2-tetralone can interact with other biomolecules such as nucleic acids and lipids, influencing their structure and function.

Cellular Effects

1-Methyl-2-tetralone has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism . In some cell types, 1-Methyl-2-tetralone has been observed to induce apoptosis, a process of programmed cell death, which is crucial for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-2-tetralone involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. For instance, 1-Methyl-2-tetralone may inhibit the activity of enzymes involved in DNA replication, leading to changes in gene expression . Additionally, it can interact with transcription factors, influencing their ability to bind to DNA and regulate gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-2-tetralone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-2-tetralone can undergo oxidation and reduction reactions, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound, affecting cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of 1-Methyl-2-tetralone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, 1-Methyl-2-tetralone can induce toxic effects, including oxidative stress and cellular damage . These adverse effects are often dose-dependent and may be associated with the accumulation of reactive metabolites.

Metabolic Pathways

1-Methyl-2-tetralone is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of 1-Methyl-2-tetralone, leading to the formation of hydroxylated metabolites . These metabolites can further participate in phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of 1-Methyl-2-tetralone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 1-Methyl-2-tetralone may bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

1-Methyl-2-tetralone exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and for exerting its biological effects.

属性

IUPAC Name |

1-methyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZQKUJGVYFKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4024-14-0 | |

| Record name | 3,4-Dihydro-1-methyl-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4024-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-methylnaphthalen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004024140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4024-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-tetrahydro-1-methylnaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 1-Methyl-2-tetralone?

A1: 1-Methyl-2-tetralone is a bicyclic ketone composed of a benzene ring fused to a cyclohexane ring. Its structure features a ketone group at position 2 and a methyl substituent at position 1 of the tetralin framework.

Q2: How is 1-Methyl-2-tetralone typically synthesized?

A2: Several synthetic routes have been explored for 1-Methyl-2-tetralone. One approach involves a multi-step synthesis starting from 3-isopropylanisole, progressing through various intermediates like 5-isopropyl-7-methoxy-1-methyl-2-tetralone. Another method utilizes 6-methoxy-1-methyl-3,4-dihydronaphthalene, converting it to the desired tetralone via oxidation with lead tetraacetate and subsequent rearrangement. A simplified synthesis using readily available starting materials has also been reported.

Q3: What is the significance of the stereochemistry in reactions involving 1-Methyl-2-tetralone?

A3: The presence of the methyl group at position 1 introduces chirality, making 1-Methyl-2-tetralone a chiral molecule. This chirality plays a significant role in reactions, especially those involving the formation of new stereocenters. For instance, in the zirconium alkoxide-catalyzed Meerwein-Ponndorf-Verley reduction of 1-Methyl-2-tetralone, the reaction exhibits high stereoselectivity, preferentially yielding the cis alcohol.

Q4: How has 1-Methyl-2-tetralone been utilized in total synthesis efforts?

A4: 1-Methyl-2-tetralone serves as a valuable starting material in the total synthesis of complex natural products. It has been successfully employed in the synthesis of (±)-Taxodione, a tumor inhibitor. Additionally, it played a key role in synthesizing (±)-Royleanone, leveraging its structural framework to construct the target molecule's core structure.

Q5: What is the role of 1-Methyl-2-tetralone derivatives in medicinal chemistry?

A5: Derivatives of 1-Methyl-2-tetralone have shown potential in medicinal chemistry. For example, aminotetralone analogs of ketamine, synthesized by incorporating structural features of both ketamine and cathinone, were evaluated for their hypnotic and locomotor properties in mice. These studies highlight the potential of 1-Methyl-2-tetralone derivatives as scaffolds in drug discovery, particularly for central nervous system-related therapies.

Q6: Has 1-Methyl-2-tetralone been studied in the context of organometallic chemistry?

A6: Yes, 1-Methyl-2-tetralone has been incorporated into organometallic compounds. Specifically, researchers synthesized planar chiral (η6-arene)Cr(CO)3 complexes containing a carboxylic acid derivative derived from 1-Methyl-2-tetralone. These organometallic derivatives were further utilized in preparing analogs of the antibiotic platensimycin, illustrating the potential of incorporating 1-Methyl-2-tetralone into organometallic frameworks for medicinal chemistry applications.

Q7: Are there any documented photochemical reactions involving 1-Methyl-2-tetralone?

A7: The photochemistry of 1-Methyl-2-tetralone has been investigated, particularly in the context of diepoxy ketones. Irradiation of trans-1,1′:3,4-Diepoxy-1-methyl-2-tetralone led to the formation of various products, including phenols and a pyrone derivative. This highlights the reactivity of 1-Methyl-2-tetralone derivatives under photochemical conditions, leading to interesting rearrangements and the formation of diverse molecular structures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B1329636.png)